sodium;hydroxymethanesulfinate;hydrate
CAS No.:
Cat. No.: VC13548659
Molecular Formula: CH5NaO4S
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CH5NaO4S |
|---|---|
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | sodium;hydroxymethanesulfinate;hydrate |
| Standard InChI | InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1 |
| Standard InChI Key | ZKODLPLYXXUCHB-UHFFFAOYSA-M |
| Isomeric SMILES | C(O)S(=O)[O-].O.[Na+] |
| Canonical SMILES | C(O)S(=O)[O-].O.[Na+] |
Introduction
Chemical Identity and Nomenclature
Sodium hydroxymethanesulfinate hydrate (CAS 6035-47-8) is the dihydrate form of sodium hydroxymethanesulfinate (CAS 149-44-0), with the molecular formula CHNaOS·2HO and a molecular weight of 154.12 g/mol . The anhydrous form (CHNaOS) has a molecular weight of 118.09 g/mol. The compound is systematically named as hydroxymethanesulfinic acid sodium salt hydrate under IUPAC nomenclature and is alternatively termed Rongalite C or sodium formaldehyde sulfoxylate in industrial contexts .
Molecular Structure and Crystallography
The structure of sodium hydroxymethanesulfinate hydrate has been elucidated through X-ray crystallography, confirming a tetrahedral geometry around the sulfur atom. The sulfinate group () binds to a hydroxymethyl group (), while sodium ions () stabilize the anion in the crystalline lattice . The dihydrate form incorporates two water molecules, which participate in hydrogen bonding with the sulfinate and hydroxyl groups, enhancing its stability in aqueous solutions .
Key Structural Features:
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Coordination Environment: Sodium ions are octahedrally coordinated by oxygen atoms from sulfinate, hydroxyl, and water molecules.
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Hydrogen Bonding Network: Extensive intermolecular hydrogen bonds between water molecules and the sulfinate group contribute to its high solubility in polar solvents .
Synthesis and Production Methods
Industrial Synthesis
The primary industrial synthesis involves the reaction of sodium dithionate () with formaldehyde () in aqueous medium :
This exothermic reaction proceeds under controlled pH (9–10) and temperature (50–60°C), yielding the dihydrate form after crystallization .
Alternative Routes
A secondary method utilizes glycol ethers and sodium hydroxide, where intramolecular hydrogen transfer facilitates sulfinate formation :
This pathway is less common due to side reactions but offers higher purity for laboratory-scale production .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | ~120°C (decomposition) | |
| Density | 1.744 g/cm³ (20°C) | |
| Solubility (Water) | 50 mg/mL (clear, colorless solution) | |
| pH (1% Solution) | 9.5–10.5 | |
| Vapor Pressure | 0.003 Pa (20°C) |
Chemical Reactivity
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Alkaline Stability: Stable in solutions with pH > 9, retaining reducing capacity for months .
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Acidic Decomposition: Rapidly decomposes in acidic media () to release sulfur dioxide () and formaldehyde () :
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Redox Behavior: Acts as a two-electron donor, reducing agents such as azo dyes and peroxides via sulfoxylate ion () intermediacy .
Industrial and Scientific Applications
Textile Industry
As a vat dye reducing agent, sodium hydroxymethanesulfinate hydrate converts insoluble dyes into water-soluble leuco forms, enabling even fabric coloration . Its reductive discharge properties are exploited to strip excess dye from textiles, achieving precise color gradients .
Polymer Chemistry
In redox-initiated emulsion polymerization, it pairs with oxidants like tert-butyl hydroperoxide to generate free radicals at ambient temperatures, facilitating the production of styrene-butadiene rubber and acrylic resins .
Water Treatment
Used in aquarium conditioning, it neutralizes chlorine () and chloramine () via rapid redox reactions:
Additionally, it converts toxic ammonia () into non-toxic aminomethylsulfinate .
Pharmaceutical Formulations
At concentrations ≤0.1% w/v, it serves as an antioxidant in injectable drugs, preventing oxidation of active ingredients like epinephrine and vitamin C .
Recent Research and Future Directions
Organic Synthesis Innovations
Recent studies highlight its utility in synthesizing anilinomethanesulfonates via coupling with substituted anilines, enabling novel sulfonated drug intermediates .
Environmental Mitigation
Efforts to suppress formaldehyde emissions during decomposition include encapsulating the compound in silica matrices or substituting it with thiourea dioxide .
Stability Enhancements
Advanced formulations incorporating chelating agents (e.g., EDTA) improve shelf life in neutral-pH cosmetics, reducing premature degradation .
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